



# **Technical Support Center: DS-8895 Biodistribution and Imaging Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-8895  |           |
| Cat. No.:            | B2882344 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-8895, an anti-EphA2 monoclonal antibody. The information is based on preclinical and clinical biodistribution and imaging studies.

#### Frequently Asked Questions (FAQs)

Q1: What is **DS-8895**a and what is its mechanism of action?

DS-8895a is a humanized anti-EphA2 IgG1 monoclonal antibody.[1] Its primary mechanism of action is to selectively bind to the EphA2 receptor, which is overexpressed in a variety of cancers.[2][3] This binding can block EphA2 activation and downstream signaling.[2] Furthermore, **DS-8895**a is afucosylated, a modification that enhances its binding to FcyRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cellular cytotoxicity (ADCC). [1][4][5]

Q2: Which radiolabels have been successfully used for imaging studies with **DS-8895**a?

In preclinical studies, **DS-8895**a has been successfully labeled with Iodine-125 (1251), Indium-111 (111 In), and Zirconium-89 (89 Zr) for SPECT and PET imaging. [6][7] For human clinical trials, <sup>89</sup>Zr has been used for PET imaging to evaluate biodistribution.[8][9]

Q3: What were the key findings from the clinical biodistribution studies of **DS-8895**a?



A phase I clinical trial (NCT02252211) using <sup>89</sup>Zr-**DS-8895**a PET imaging in patients with advanced EphA2-positive cancers revealed that the antibody was safe and well-tolerated.[8][9] However, it demonstrated low tumor uptake and, consequently, limited therapeutic efficacy.[8] [9] These biodistribution findings were crucial in the decision to halt further development of **DS-8895**a.[8][9]

Q4: How does the choice of radiolabel affect the biodistribution results of DS-8895a?

Preclinical studies in xenograft models showed that while all radiolabeled conjugates bound specifically to EphA2-expressing cells, their retention in tumors varied.[6][10] The retention of <sup>125</sup>I-**DS-8895**a in tumors was lower compared to <sup>111</sup>In- and <sup>89</sup>Zr-labeled **DS-8895**a.[6][10] This difference was attributed to the internalization of the radioconjugate and subsequent dehalogenation of the radioiodine.[6][10]

### **Troubleshooting Guide**

Issue 1: Low tumor uptake of radiolabeled **DS-8895**a in preclinical models.

- Possible Cause 1: Low EphA2 expression in the tumor model.
  - Troubleshooting Step: Confirm EphA2 expression levels in your xenograft tumors using immunohistochemistry (IHC) or western blotting. Preclinical studies have shown that **DS-8895**a antitumor activity is stronger in tumors with higher EphA2 expression.[4]
- Possible Cause 2: Receptor saturation.
  - Troubleshooting Step: A dose-escalation study in preclinical models indicated that EphA2 receptor saturation was observed at a dose of 30 mg/kg.[6][10] If you are using high doses of the antibody, consider reducing the dose to see if tumor-to-background ratios improve.
- Possible Cause 3: In vivo instability of the radiolabel.
  - Troubleshooting Step: If using radioiodine, be aware that dehalogenation following internalization can lead to lower apparent tumor uptake.[6][10] Consider using a different radiolabel, such as <sup>89</sup>Zr, which has shown superior imaging characteristics in preclinical and clinical settings.[8][10]



Issue 2: High background signal in imaging studies.

- Possible Cause 1: Suboptimal imaging time point.
  - Troubleshooting Step: The optimal time for imaging will depend on the radiolabel and the biological half-life of the antibody. For <sup>89</sup>Zr-**DS-8895**a in a clinical setting, imaging was performed on Day 4 and Day 8 post-injection, showing focal uptake in lung lesions.[11] In preclinical models, imaging has been performed at various time points, including 2 and 7 days post-injection.[10] It is recommended to perform imaging at multiple time points to determine the best window for your specific model.
- Possible Cause 2: Non-specific binding.
  - Troubleshooting Step: In preclinical studies, <sup>89</sup>Zr-Df-Bz-NCS-**DS-8895**a showed no specific uptake in normal tissues in xenograft models bearing EphA2-positive tumors.[10] However, if you observe high background, ensure the radiolabeling procedure is robust and that the final product is free of unbound radiolabel.

## **Quantitative Data Summary**

Preclinical Biodistribution of Radiolabeled DS-8895a in

MDA-MB-231 Xenograft Mice

| Radiocon<br>jugate                             | Time<br>Point | Tumor<br>(%ID/g) | Blood<br>(%ID/g) | Liver<br>(%ID/g) | Spleen<br>(%ID/g) | Kidney<br>(%ID/g) |
|------------------------------------------------|---------------|------------------|------------------|------------------|-------------------|-------------------|
| <sup>125</sup> I-DS-<br>8895a                  | Day 7         | ~10              | ~5               | ~4               | ~2                | ~3                |
| <sup>111</sup> In-CHX-<br>A"-DTPA-<br>DS-8895a | Day 7         | ~35              | ~15              | ~5               | ~3                | ~5                |
| <sup>89</sup> Zr-Df-Bz-<br>NCS-DS-<br>8895a    | Day 7         | ~40              | ~18              | ~6               | ~4                | ~6                |

%ID/g = percentage of injected dose per gram of tissue. Data are approximate values derived from graphical representations in the cited literature.[10]



# In Vitro Binding Characteristics of Radiolabeled DS-

8895a

| Radioconjugate                             | Radiochemical<br>Purity | Immunoreactivity | Apparent Association Constant (K <sub>a</sub> ) |
|--------------------------------------------|-------------------------|------------------|-------------------------------------------------|
| <sup>125</sup> I-DS-8895a                  | 98.9%                   | 53.8%            | 2.14 x 10 <sup>8</sup> M <sup>-1</sup>          |
| <sup>111</sup> In-CHX-A"-DTPA-<br>DS-8895a | 99.6%                   | 55.4%            | 2.10 x 10 <sup>8</sup> M <sup>-1</sup>          |
| <sup>89</sup> Zr-Df-Bz-NCS-DS-<br>8895a    | 99.6%                   | 54.2%            | Not Reported                                    |

Data sourced from in vitro cell binding assays using MDA-MB-231 cells.[7]

# Experimental Protocols Radiolabeling of DS-8895a with Zirconium-89 (89Zr)

This protocol is a generalized summary based on common methodologies for antibody labeling with <sup>89</sup>Zr.

- Chelation: DS-8895a is conjugated with a bifunctional chelator, such as pisothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS).[7]
- Purification: The antibody-chelator conjugate is purified to remove any unreacted chelator.
- Radiolabeling: The purified conjugate is incubated with <sup>89</sup>Zr-oxalate in a suitable buffer (e.g., HEPES) at room temperature.
- Quality Control: The final radiolabeled antibody (89Zr-Df-Bz-NCS-DS-8895a) is assessed for radiochemical purity using methods like instant thin-layer chromatography (ITLC).[7]

#### In Vivo Biodistribution Study in Xenograft Mice

This protocol is a generalized summary based on the described preclinical studies.[10]



- Animal Model: Athymic nude mice are subcutaneously inoculated with EphA2-positive human cancer cells (e.g., MDA-MB-231 breast cancer cells).[4]
- Injection: Once tumors reach a suitable size, mice are injected intravenously with the radiolabeled **DS-8895**a.
- Tissue Harvesting: At predetermined time points (e.g., 2 and 7 days post-injection), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed. [10]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).[10]

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **DS-8895**a biodistribution and imaging studies.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **DS-8895**a targeting the EphA2 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]



- 6. Molecular Imaging and Quantitation of EphA2 Expression in Xenograft Models with 89Zr-DS-8895a PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: DS-8895 Biodistribution and Imaging Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#ds-8895-biodistribution-and-imagingstudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com